

Application Notes and Protocols for Mps-1 Inhibitors in Cell Culture

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Compound of Interest

Compound Name: *Bmepo*

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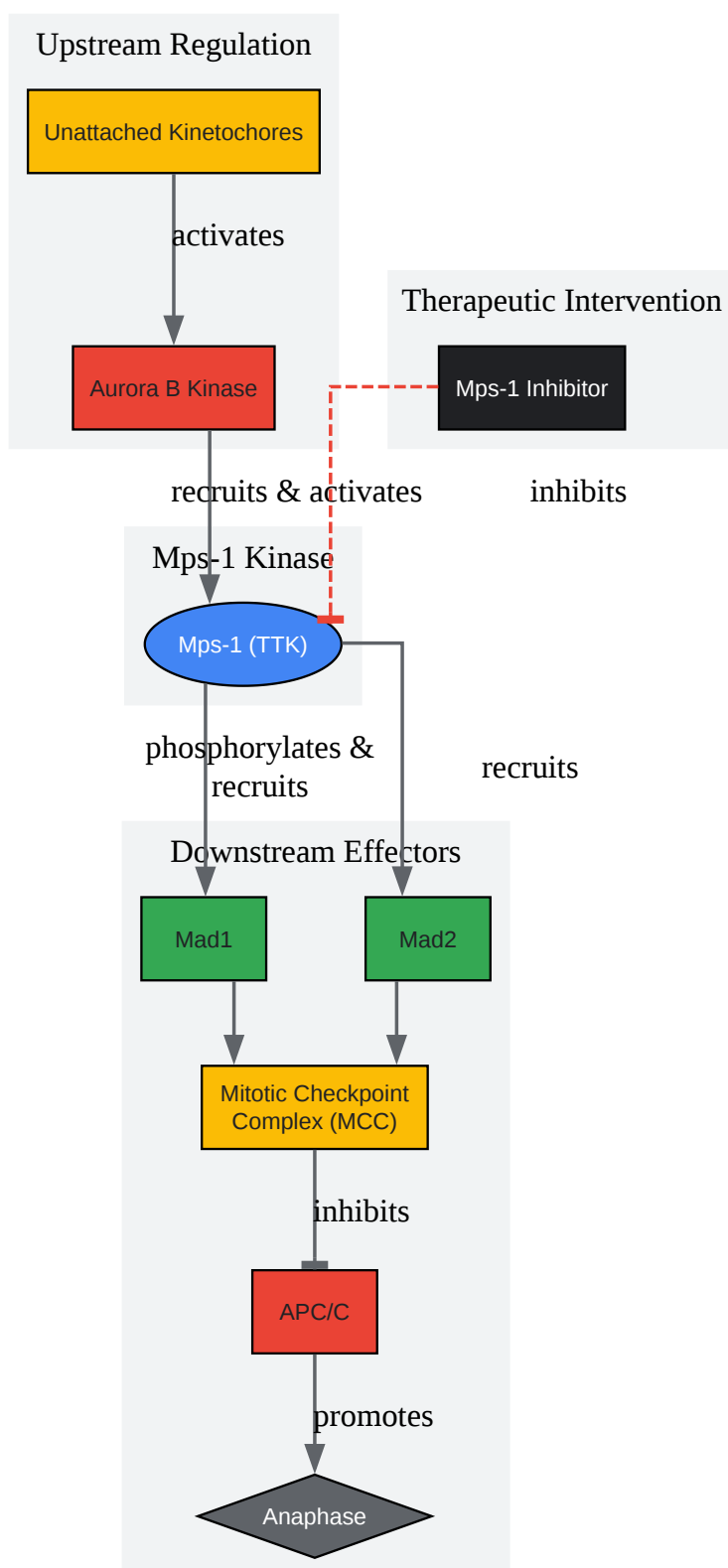
For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps-1), also known as TTK protein kinase, is a crucial dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2] Mps-1 is frequently overexpressed in a variety of human cancers, making it an attractive therapeutic target.[2] Inhibition of Mps-1 kinase activity disrupts the SAC, leading to premature anaphase, chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[3] These application notes provide detailed protocols for utilizing Mps-1 inhibitors in cell culture to study their effects on cell viability, cell cycle progression, and the Mps-1 signaling pathway.

Mps-1 Signaling Pathway

Mps-1 is a key upstream regulator of the SAC. Its activation at unattached kinetochores initiates a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle. Aurora B kinase is thought to act upstream of Mps-1, contributing to its recruitment to kinetochores.[1] Once activated, Mps-1 phosphorylates several substrates, leading to the recruitment of other SAC proteins, including Mad1 and Mad2, to the kinetochores.[1][4] This results in the formation of the mitotic checkpoint complex (MCC), which directly inhibits the APC/C.



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Mps-1 Signaling Pathway Diagram

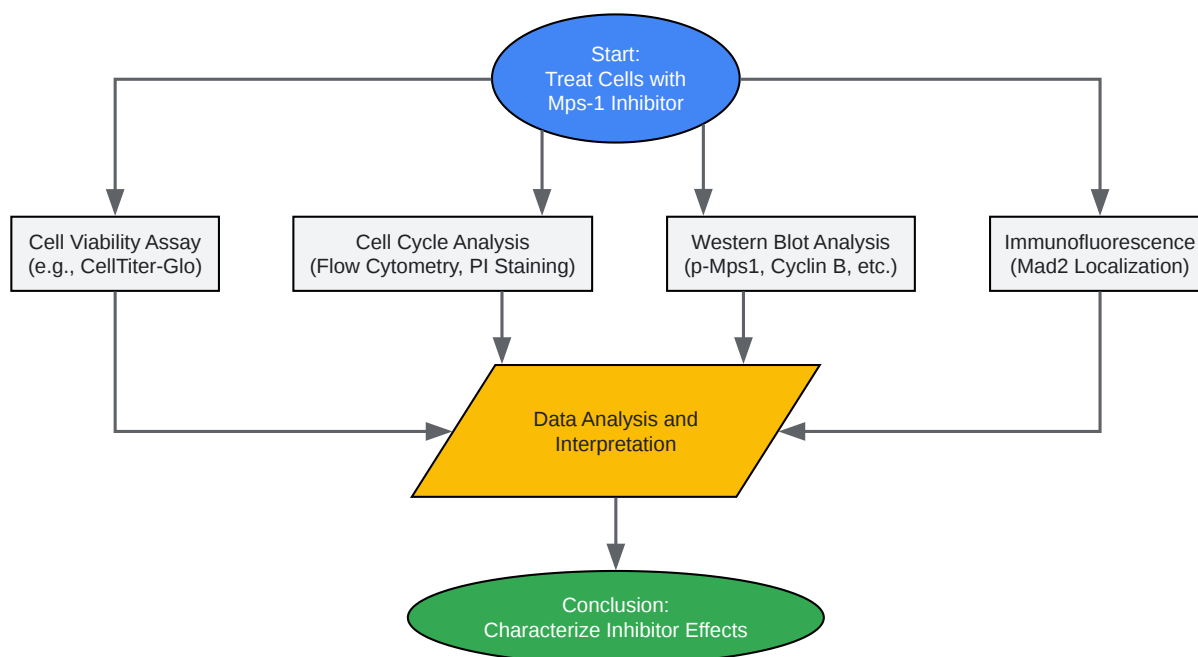
Quantitative Data: IC50 Values of Mps-1 Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several common Mps-1 inhibitors.

Mps-1 Inhibitor	IC50 (nM)	Target	Vendor Notes
MPI-0479605	1.8	Mps-1	Potent and selective ATP-competitive inhibitor. [5] [6]
CFI-402257	1.7	TTK/Mps-1	Highly selective and orally bioavailable.
Empesertib (BAY 1161909)	< 1	Mps-1	Potent Mps-1 inhibitor. [5]
Mps-BAY2a	1	Mps-1	Induces mitotic aberrations and apoptosis.
CCT251455	3	Mps-1	Potent and selective.
CC-671	5	TTK/CLK2	Dual inhibitor of TTK and CLK2. [5]
Mps1-IN-6	6.4	Mps-1	Potent inhibitor with antiproliferative activity. [5]
BAY 1217389	< 10	Mps-1	Potent and selective.
BOS-172722	11	Mps-1	Checkpoint inhibitor. [5]
AZ3146	35	Mps-1/TTK	Reasonably potent inhibitor.
Mps1-IN-3	50	Mps-1	Potent and selective.
NMS-P715	182	Mps-1	Selective, ATP-competitive inhibitor.
Mps1-IN-1	367	Mps-1	Potent, selective, and ATP-competitive.

Experimental Workflow for Evaluating Mps-1 Inhibitors

A typical workflow for assessing the cellular effects of a novel Mps-1 inhibitor involves a series of assays to determine its impact on cell viability, cell cycle progression, and the Mps-1 signaling pathway.



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